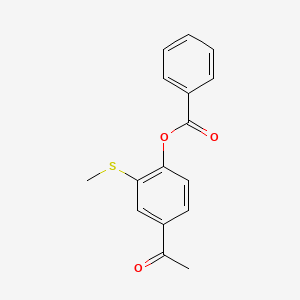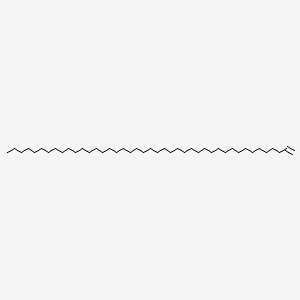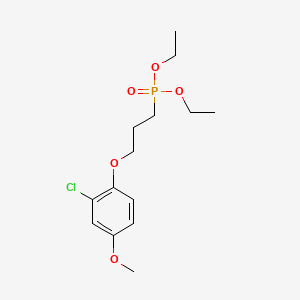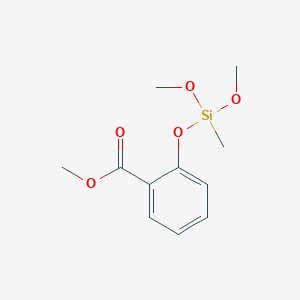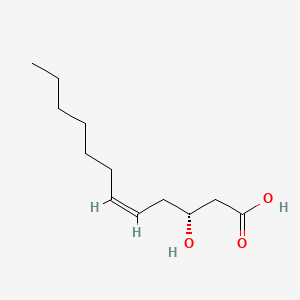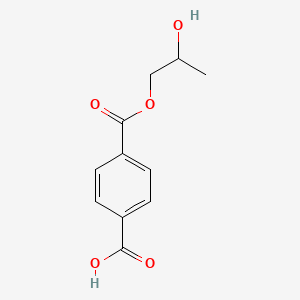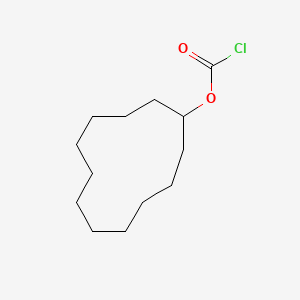
Cyclododecyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclododecyl chloroformate is an organic compound with the chemical formula C13H23ClO2. It belongs to the class of chloroformates, which are esters of chloroformic acid. Chloroformates are known for their reactivity and are commonly used as reagents in organic synthesis .
Métodos De Preparación
Cyclododecyl chloroformate can be synthesized through the reaction of cyclododecanol with phosgene. The reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{Cyclododecanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial production methods for chloroformates often involve the use of phosgene gas, which is highly toxic and requires careful handling and safety measures .
Análisis De Reacciones Químicas
Cyclododecyl chloroformate undergoes several types of chemical reactions, including:
-
Reaction with Amines: : It reacts with amines to form carbamates. [ \text{this compound} + \text{Amine} \rightarrow \text{Carbamate} + \text{HCl} ]
-
Reaction with Alcohols: : It reacts with alcohols to form carbonate esters. [ \text{this compound} + \text{Alcohol} \rightarrow \text{Carbonate Ester} + \text{HCl} ]
-
Reaction with Carboxylic Acids: : It reacts with carboxylic acids to form mixed anhydrides. [ \text{this compound} + \text{Carboxylic Acid} \rightarrow \text{Mixed Anhydride} + \text{HCl} ]
These reactions are typically conducted in the presence of a base to absorb the hydrochloric acid produced .
Aplicaciones Científicas De Investigación
Cyclododecyl chloroformate has several applications in scientific research:
Organic Synthesis:
Chromatography: It is used as a derivatization agent in gas chromatography to convert polar compounds into less polar, more volatile derivatives.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of cyclododecyl chloroformate involves nucleophilic substitution reactions. The compound reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonate esters, respectively. The reaction proceeds via a substitution nucleophilic internal mechanism, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion .
Comparación Con Compuestos Similares
Cyclododecyl chloroformate can be compared with other chloroformates, such as methyl chloroformate and benzyl chloroformate. While all chloroformates share similar reactivity, this compound is unique due to its larger cyclododecyl group, which can influence its reactivity and the properties of the products formed.
Similar Compounds
Methyl chloroformate: Used in organic synthesis and as a derivatization agent in chromatography.
Benzyl chloroformate:
Ethyl chloroformate: Used in the derivatization of amino acids for gas chromatography.
This compound’s larger ring structure makes it distinct from these smaller chloroformates, potentially offering different steric and electronic effects in chemical reactions.
Propiedades
Número CAS |
65676-18-8 |
|---|---|
Fórmula molecular |
C13H23ClO2 |
Peso molecular |
246.77 g/mol |
Nombre IUPAC |
cyclododecyl carbonochloridate |
InChI |
InChI=1S/C13H23ClO2/c14-13(15)16-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2 |
Clave InChI |
RUVAAQJZCQKNAU-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(CCCCC1)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)

![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)

